![molecular formula C20H24BrN3O3S B14800117 2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)
2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, a tert-butyl group, and a diazenyl group attached to a phenol ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol typically involves multiple steps. One common method starts with the bromination of 4-tert-butylphenol to introduce the bromine atom at the 2-position. This is followed by the diazotization of 4-(1-pyrrolidinylsulfonyl)aniline to form the diazonium salt, which is then coupled with the brominated phenol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions
2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the diazenyl group can be reduced to form amines.
Coupling Reactions: The diazenyl group can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and azo compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the diazenyl group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and signaling pathways.
類似化合物との比較
Similar Compounds
2-bromo-4,6-di-tert-butylphenol: Similar in structure but lacks the diazenyl group.
4-bromo-2,6-di-tert-butylphenol: Another similar compound with different substitution patterns.
2,6-dibromo-4-tert-butylphenol: Contains two bromine atoms instead of one
Uniqueness
2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar phenolic compounds.
特性
分子式 |
C20H24BrN3O3S |
|---|---|
分子量 |
466.4 g/mol |
IUPAC名 |
2-bromo-4-tert-butyl-6-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H24BrN3O3S/c1-20(2,3)14-12-17(21)19(25)18(13-14)23-22-15-6-8-16(9-7-15)28(26,27)24-10-4-5-11-24/h6-9,12-13,25H,4-5,10-11H2,1-3H3 |
InChIキー |
DKXZOSFRESYLIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)
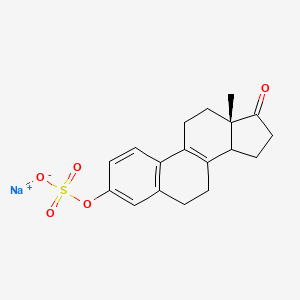
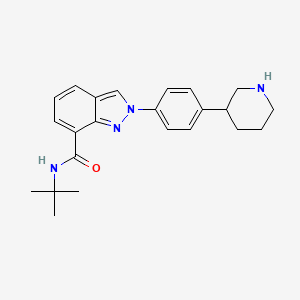
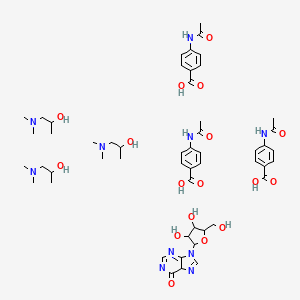
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)
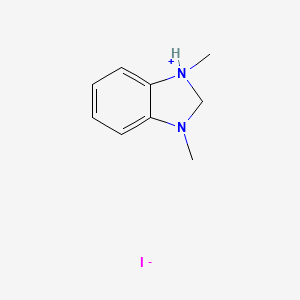
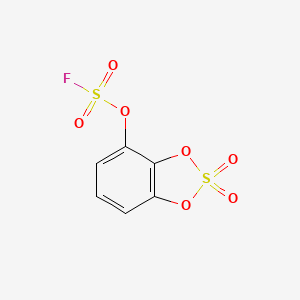
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)
